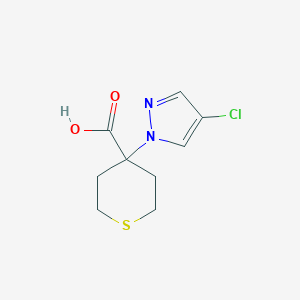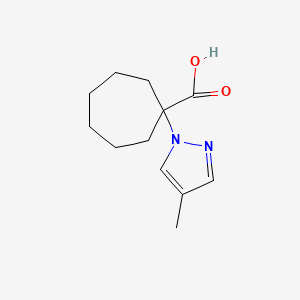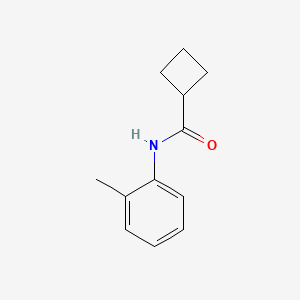
4-amino-2-methyl-N-(4-propan-2-ylphenyl)pyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-2-methyl-N-(4-propan-2-ylphenyl)pyrimidine-5-carboxamide, also known as AMPP, is a pyrimidine derivative that has been studied for its potential use in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been explored.
作用機序
The mechanism of action of 4-amino-2-methyl-N-(4-propan-2-ylphenyl)pyrimidine-5-carboxamide involves its ability to inhibit the activity of certain enzymes, such as kinases, which are involved in various cellular processes. Specifically, this compound has been shown to bind to the ATP-binding site of CDK2, thereby inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of fungal enzymes involved in cell wall synthesis, leading to the disruption of fungal cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of kinase activity, induction of cell cycle arrest and apoptosis in cancer cells, and inhibition of fungal cell growth and proliferation. Additionally, this compound has been shown to have low toxicity in normal cells, indicating its potential use as a therapeutic agent.
実験室実験の利点と制限
One advantage of using 4-amino-2-methyl-N-(4-propan-2-ylphenyl)pyrimidine-5-carboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its low toxicity in normal cells, which reduces the risk of side effects. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of 4-amino-2-methyl-N-(4-propan-2-ylphenyl)pyrimidine-5-carboxamide, including the exploration of its potential use in combination with other anticancer agents for enhanced efficacy, the investigation of its mechanism of action in fungal cells, and the development of more soluble derivatives for improved bioavailability. Additionally, the use of this compound as a tool for studying kinase activity and cell cycle regulation in various cellular processes could provide valuable insights into the development of novel therapeutic agents.
合成法
4-amino-2-methyl-N-(4-propan-2-ylphenyl)pyrimidine-5-carboxamide can be synthesized using various methods, including the reaction of 4-bromo-2-methylpyrimidine with 4-isopropylbenzylamine, followed by the reaction with cyanamide and ammonium carbonate. Another method involves the reaction of 4-bromo-2-methylpyrimidine with 4-isopropylbenzylamine, followed by the reaction with cyanamide and ammonium acetate. Both methods have been reported to yield this compound with high purity.
科学的研究の応用
4-amino-2-methyl-N-(4-propan-2-ylphenyl)pyrimidine-5-carboxamide has been studied for its potential use in various scientific research applications, including as a kinase inhibitor, anticancer agent, and antifungal agent. Studies have shown that this compound can inhibit the activity of certain kinases, such as the cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation. This compound has also been shown to induce cell death in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has been shown to have antifungal activity against Candida albicans, a common fungal pathogen.
特性
IUPAC Name |
4-amino-2-methyl-N-(4-propan-2-ylphenyl)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-9(2)11-4-6-12(7-5-11)19-15(20)13-8-17-10(3)18-14(13)16/h4-9H,1-3H3,(H,19,20)(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGCVYCZPNXGLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)C(=O)NC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid](/img/structure/B7628327.png)
![1-(1,7-Diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one](/img/structure/B7628335.png)
![2-(3-fluorophenyl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B7628342.png)

![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate](/img/structure/B7628363.png)


![Methyl 2-[(2-pyridinylcarbonyl)amino]benzoate](/img/structure/B7628399.png)

![4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628410.png)

